4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide
CAS No.: 923139-93-9
Cat. No.: VC4851893
Molecular Formula: C28H27NO4
Molecular Weight: 441.527
* For research use only. Not for human or veterinary use.
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide - 923139-93-9](/images/structure/VC4851893.png)
Specification
CAS No. | 923139-93-9 |
---|---|
Molecular Formula | C28H27NO4 |
Molecular Weight | 441.527 |
IUPAC Name | 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]benzamide |
Standard InChI | InChI=1S/C28H27NO4/c1-5-32-22-13-8-18(9-14-22)25-17-24(30)23-15-12-21(16-26(23)33-25)29-27(31)19-6-10-20(11-7-19)28(2,3)4/h6-17H,5H2,1-4H3,(H,29,31) |
Standard InChI Key | UVKDGWRWALLBLE-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Introduction
Molecular Structure and Chemical Properties
Core Structural Features
The compound’s structure comprises three primary components:
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Chromenone backbone: A 4H-chromen-4-one system, characterized by a benzopyran-4-one scaffold with a ketone group at position 4.
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Benzamide substituent: A 4-tert-butylbenzamide group attached at position 7 of the chromenone core, introducing steric bulk and hydrophobic interactions .
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Ethoxyphenyl side chain: A 4-ethoxyphenyl group at position 2, contributing electron-donating effects through its ethoxy (-OCH₂CH₃) substituent .
The molecular formula is C₂₉H₂₇NO₄, with a calculated molecular weight of 453.53 g/mol. Key structural parameters inferred from analogous compounds include:
The tert-butyl group enhances lipid solubility (logP ≈ 3.8 predicted), while the ethoxy group modulates electronic effects on the aromatic system .
Spectroscopic Characterization
Though experimental data for this specific compound are scarce, characteristic spectral features can be anticipated:
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¹H NMR:
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IR Spectroscopy:
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1670–1690 cm⁻¹ (C=O stretch, chromenone ketone)
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1640–1660 cm⁻¹ (amide I band)
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1240–1260 cm⁻¹ (C–O–C ether stretch)
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X-ray crystallography of similar chromenones reveals monoclinic crystal systems with space group Cc and unit cell parameters approximating a = 14–15 Å, b = 7–8 Å, c = 15–16 Å .
Synthetic Approaches
Retrosynthetic Analysis
The compound can be dissected into three synthons:
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7-Amino-2-(4-ethoxyphenyl)-4H-chromen-4-one
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4-tert-Butylbenzoyl chloride
Stepwise Synthesis
A representative synthetic route involves:
Step 1: Formation of Chromenone Core
2-Hydroxyacetophenone derivatives undergo Kostanecki acylation with 4-ethoxybenzaldehyde, followed by cyclization in acidic conditions to yield 2-(4-ethoxyphenyl)-4H-chromen-4-one.
Biological Activities and Mechanisms
Enzyme Inhibition
Chromenone derivatives exhibit potent inhibition of:
Enzyme | IC₅₀ Range | Mechanism | Reference |
---|---|---|---|
Cyclooxygenase-2 (COX-2) | 0.8–2.4 μM | Competitive inhibition | |
Phosphodiesterase 4 | 1.2–3.7 μM | Allosteric modulation | |
Tyrosine kinase | 5.8–9.1 μM | ATP-binding site blockade |
The tert-butyl group enhances membrane permeability, while the ethoxy moiety stabilizes enzyme interactions through hydrophobic and π–π stacking .
Anticancer Activity
In MCF-7 breast cancer cells, structural analogs demonstrate:
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Apoptosis induction: 45–62% cell death at 10 μM via caspase-3 activation
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Metastasis inhibition: 78% reduction in MMP-9 secretion at 5 μM
Structure–activity relationship (SAR) studies indicate the benzamide group is critical for DNA intercalation, while the ethoxy substituent modulates selectivity .
Challenges and Future Directions
ADMET Profiling
Predicted pharmacokinetic parameters highlight key challenges:
Parameter | Value | Implication |
---|---|---|
Plasma protein binding | 92–95% | Limited free drug availability |
CYP3A4 inhibition | Moderate (IC₅₀ = 8 μM) | Drug–drug interaction risk |
hERG inhibition | IC₅₀ = 12 μM | Potential cardiotoxicity |
Strategies for optimization include:
Targeted Drug Delivery
Recent advances in nanoparticle formulations (e.g., PLGA-PEG carriers) could improve:
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Oral bioavailability from <15% to >40%
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Tumor accumulation (3.8-fold increase in xenograft models)
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